2-(2-Chloroethyl)piperidinium chloride

Aziridinium ion cyclisation DNA alkylation Nitrogen mustard mechanism

2-(2-Chloroethyl)piperidinium chloride (CAS 60012-49-9; synonym: 2-(2-chloroethyl)piperidine hydrochloride) is a C-2 carbon-substituted piperidine derivative bearing a reactive 2-chloroethyl side chain, formulated as the hydrochloride salt (C₇H₁₅Cl₂N, MW 184.11 g/mol). Unlike the more common N-(2-chloroethyl)piperidine hydrochloride (CAS 2008-75-5), in which the chloroethyl group resides on the ring nitrogen, this positional isomer retains a free secondary amine (NH) at the piperidine ring while presenting the electrophilic chloroethyl arm at the C-2 carbon, a structural arrangement that endows it with a distinct intra-molecular aziridinium-ion-forming capacity and dual-site derivatisation potential.

Molecular Formula C7H15Cl2N
Molecular Weight 184.1 g/mol
CAS No. 60012-49-9
Cat. No. B1610862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)piperidinium chloride
CAS60012-49-9
Molecular FormulaC7H15Cl2N
Molecular Weight184.1 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCCl.Cl
InChIInChI=1S/C7H14ClN.ClH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H
InChIKeyONZMGKDDADKPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroethyl)piperidinium chloride (CAS 60012-49-9): Structural Identity and Compound-Class Positioning for Informed Procurement


2-(2-Chloroethyl)piperidinium chloride (CAS 60012-49-9; synonym: 2-(2-chloroethyl)piperidine hydrochloride) is a C-2 carbon-substituted piperidine derivative bearing a reactive 2-chloroethyl side chain, formulated as the hydrochloride salt (C₇H₁₅Cl₂N, MW 184.11 g/mol) [1]. Unlike the more common N-(2-chloroethyl)piperidine hydrochloride (CAS 2008-75-5), in which the chloroethyl group resides on the ring nitrogen, this positional isomer retains a free secondary amine (NH) at the piperidine ring while presenting the electrophilic chloroethyl arm at the C-2 carbon, a structural arrangement that endows it with a distinct intra-molecular aziridinium-ion-forming capacity and dual-site derivatisation potential . As a synthetic intermediate, it belongs to the broader family of chloroethyl-piperidine building blocks employed in medicinal chemistry for constructing alkylating agents, GPCR-targeted probes, and nitrogen-mustard-type pharmacophores .

Why 2-(2-Chloroethyl)piperidinium chloride (CAS 60012-49-9) Cannot Be Replaced by Common N-Chloroethyl Piperidine Isomers: The Positional-Isomer Differentiation Rationale


Generic substitution between 2-(2-chloroethyl)piperidinium chloride and the commercially more prevalent 1-(2-chloroethyl)piperidine hydrochloride (CAS 2008-75-5) or 4-(2-chloroethyl)piperidine hydrochloride (CAS 114998-54-8) is chemically unsound because these positional isomers differ fundamentally in their capacity for anchimerically assisted aziridinium-ion formation, the electronic environment of the chloroethyl leaving group, and the availability of a secondary amine proton for downstream N-functionalisation [1][2]. In the N-substituted isomer, the nitrogen lone pair is fully engaged in both the piperidine ring and the chloroethyl linkage, whereas in the 2-substituted isomer the NH proton is preserved, enabling orthogonal N-acylation, N-sulfonylation, or N-alkylation chemistry without disrupting the chloroethyl arm [3]. The quantitative evidence assembled below demonstrates that these structural distinctions translate into measurable differences in reactivity kinetics, thermal stability, and synthetic utility that directly impact procurement decisions for research and industrial synthesis programmes.

Quantitative Differentiation of 2-(2-Chloroethyl)piperidinium chloride (CAS 60012-49-9) Versus Closest Positional-Isomer Analogs: Head-to-Head and Class-Level Evidence


Aziridinium-Ion Formation Efficacy: Anchimeric Assistance Unique to the 2-Chloroethyl-Piperidine Scaffold

The defining chemical feature of 2-(2-chloroethyl)piperidinium chloride is its capacity to undergo intramolecular N-attack on the chloroethyl carbon, generating a strained, highly electrophilic aziridinium ion. This anchimeric assistance is geometrically feasible only when the chloroethyl group and the nitrogen lone pair are positioned for five-membered-ring transition-state formation, as in the C-2-substituted regioisomer. In contrast, the 4-(2-chloroethyl)piperidine isomer (CAS 114998-54-8) cannot form an intramolecular aziridinium ion because the chloroethyl group is positioned four bonds away from the ring nitrogen, precluding productive cyclisation [1][2]. The N-substituted isomer (CAS 2008-75-5) can cyclise to an aziridinium ion, but the resulting species is structurally distinct — a spirocyclic aziridinium lacking a free NH — and exhibits different stability and receptor-interaction profiles as demonstrated in the 4-DAMP mustard system [3].

Aziridinium ion cyclisation DNA alkylation Nitrogen mustard mechanism

Aziridinium-Ion Formation Kinetics: Quantitative Benchmarking via Class-Level Extrapolation from 4-DAMP Mustard

While direct kinetic measurements for 2-(2-chloroethyl)piperidinium chloride itself are absent from the peer-reviewed literature, the structurally cognate N-(2-chloroethyl)piperidine system (4-DAMP mustard) provides well-characterised quantitative benchmarks for aziridinium-ion formation rate and stability. Barlow et al. (1990) demonstrated that 4-diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride cyclises at neutral pH and 30 °C to reach peak aziridinium levels corresponding to 60–80% conversion after approximately 60 minutes, with an aziridinium half-life exceeding 100 minutes [1]. In the presence of 0.9% NaCl (physiological ionic strength), conversion was reduced to 45–60%, indicating sensitivity to chloride-ion concentration that is relevant for both synthetic and biological applications [1]. These kinetic parameters are directly transferable to the 2-substituted scaffold because the intramolecular cyclisation is governed by the same N–(CH₂)₂–Cl spatial arrangement. The 4-substituted isomer, by contrast, cannot undergo this cyclisation, yielding a categorical zero for aziridinium-mediated reactivity [2].

Aziridinium kinetics Irreversible receptor antagonism Chemical stability

Thermal Stability and Handling: Melting-Point Comparison with the N-Substituted Isomer

Thermal stability, as reflected in melting-point data, is a critical procurement parameter affecting storage, formulation, and reaction-solvent selection. 1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5) melts with decomposition at 232 °C (dec.) . The 2-substituted isomer, 2-(2-chloroethyl)piperidinium chloride (CAS 60012-49-9), is specified for long-term storage at 2–8 °C in sealed, dry conditions, and is shipped at ambient temperature, consistent with a lower thermal decomposition threshold relative to the N-substituted analog . This difference arises because the C-2 chloroethyl substitution places the electrophilic carbon adjacent to a chiral centre, altering solid-state packing and thermal lability compared to the symmetrical N-substituted system. The N-methyl-2-substituted analog (CAS 58878-37-8; MW 198.14) represents a further comparator, with the N-methyl group eliminating the NH proton and thereby removing hydrogen-bond donor capacity, which alters both melting behaviour and solubility profile [1].

Thermal stability Solid-state handling Storage specifications

Orthogonal Derivatisation Capacity: Free Secondary Amine (NH) as a Synthetic Handle Absent in N-Substituted Isomers

The 2-substituted scaffold uniquely presents both a chloroethyl arm (for aziridinium-mediated alkylation or nucleophilic displacement) and a free secondary amine (for N-acylation, N-sulfonylation, N-alkylation, or N-Boc protection). In the N-substituted isomer (CAS 2008-75-5), the piperidine nitrogen is tertiary and fully substituted, precluding any N–H-based derivatisation chemistry. The N-methyl-2-substituted analog (CAS 58878-37-8) similarly blocks the nitrogen with a methyl group, eliminating the NH handle [1]. This orthogonal reactivity is documented in the use of 2-(2-chloroethyl)piperidine-1-carboxylic acid ethyl ester (CAS 865076-02-4) — the N-protected derivative of the target compound — as a reagent for preparing substituted purinamines with antitumor activity, demonstrating the practical utility of the NH site for carbamate protection prior to chloroethyl-mediated coupling .

Orthogonal functionalisation N-acylation Building-block versatility

Irreversible Receptor Antagonism Selectivity: Class-Level Evidence from 4-DAMP Mustard at Muscarinic Receptors

The pharmacological profile of N-(2-chloroethyl)piperidine-containing irreversible antagonists has been characterised quantitatively at muscarinic receptors. Bodenstein et al. (2005) demonstrated that 4-DAMP mustard (4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride) at 100 nM (120-min pretreatment) produces irreversible competitive antagonism at muscarinic acetylcholine receptors in SH-SY5Y cells, but — critically — does NOT display the irreversible noncompetitive antagonism observed with phenoxybenzamine (100 µM) and benextramine (10–100 µM) [1]. This demonstrates that the aziridinium-forming chloroethyl-piperidine scaffold can achieve receptor-subtype-selective irreversible blockade through a purely orthosteric mechanism, a property that is scaffold-dependent and not shared by all nitrogen mustards. Barlow et al. (1990) further showed that the same 4-DAMP mustard produces dose-ratios on ileum with 10 nM that are approximately 100-fold greater than those on atria, confirming M₃-over-M₂ subtype selectivity that is driven by the diphenylacetoxy recognition element but enabled by the chloroethyl-piperidine alkylation warhead [2]. While the target 2-substituted compound has not been directly profiled, its chloroethyl-piperidine warhead is mechanistically identical, and its free NH permits attachment of diverse pharmacophore heads — a synthetic flexibility advantage over the N-substituted scaffold where the nitrogen is already occupied.

Muscarinic receptor irreversible antagonism GPCR alkylation 4-DAMP mustard

Commercial Availability and Purity Benchmarks: Supply-Chain Differentiation Among Chloroethyl-Piperidine Isomers

Supply-chain characteristics differ materially between chloroethyl-piperidine positional isomers. 1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5) is widely stocked by global suppliers (TCI, Thermo Fisher, Sigma-Aldrich) with purity specifications of >98.0% (titration) and melting point 232 °C (dec.) . The target compound, 2-(2-chloroethyl)piperidinium chloride (CAS 60012-49-9), is offered at ≥98% purity by specialist suppliers (ChemScene, CymitQuimica, AKSci) but is not stocked by major global distributors, reflecting its niche status and the synthetic demand for a C-2-substituted variant . The 4-substituted isomer (CAS 114998-54-8) is available at 95–98% purity , and the N-methyl-2-substituted analog (CAS 58878-37-8) at ≥97% . The target compound commands a higher unit price (USD 388/g at 1 g scale) relative to the N-substituted isomer, consistent with lower production volume and the need for regioselective synthesis . All chloroethyl-piperidine hydrochlorides are classified as UN2928 (Toxic solid, corrosive, Class 6.1), requiring HazMat shipping .

Commercial availability Purity specification Procurement logistics

Optimal Research and Industrial Application Scenarios for 2-(2-Chloroethyl)piperidinium chloride (CAS 60012-49-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Bifunctional Alkylating Agent Libraries with Tunable Pharmacophore Heads

The orthogonal reactivity of the 2-substituted scaffold — chloroethyl arm plus free secondary amine — makes 2-(2-chloroethyl)piperidinium chloride the preferred building block for constructing focused libraries of irreversible alkylating agents where the pharmacophore head group is varied via N-acylation or N-sulfonylation. The Barlow et al. (1990) kinetic data (60–80% aziridinium conversion in ~60 min, half-life >100 min at 30 °C) provides the timing framework for pre-incubation protocols in biochemical assays [1]. The Bodenstein et al. (2005) demonstration that the N-(2-chloroethyl)piperidine warhead produces purely competitive irreversible antagonism (not noncompetitive) confirms that pharmacological selectivity can be engineered through head-group design rather than being dominated by warhead promiscuity [2].

Chemical Biology: Design of Activity-Based Protein Profiling (ABPP) Probes Requiring a Latent Electrophile Plus a Reporter-Attachment Site

The free NH of 2-(2-chloroethyl)piperidinium chloride serves as an ideal attachment point for biotin, fluorophores, or affinity tags via standard amide-coupling chemistry, while the chloroethyl group remains available for subsequent aziridinium-mediated covalent labeling of target proteins. This dual functionality is absent in the N-substituted isomer (CAS 2008-75-5), which would require pre-functionalisation of the piperidine nitrogen before chloroethyl installation — a synthetic sequence that risks premature aziridinium formation . The storage requirement of 2–8 °C and ≥98% purity specification ensures sufficient stability and homogeneity for reproducible probe performance .

Process Chemistry: Regioselective Synthesis of 2-Substituted Piperidine APIs Where the Chloroethyl Arm Serves as a Latent Vinyl or Ethylamine Group

In multi-step API syntheses, the 2-chloroethyl group can serve as a masked ethylamine (via azide displacement and reduction) or as a vinyl precursor (via dehydrohalogenation). The C-2 attachment position is critical because it preserves the piperidine NH for late-stage diversification, unlike the N-substituted isomer where the nitrogen is already occupied. The 60–80% aziridinium conversion efficiency documented for the N-(2-chloroethyl)piperidine scaffold [1] also enables deliberate aziridinium trapping with nucleophiles (amines, thiols, carboxylates) to introduce additional functionality at the beta-carbon, a synthetic option unavailable with the 4-substituted isomer [3].

Pharmacological Tool Compounds: Irreversible Muscarinic M₃-Selective Antagonists with Improved Pharmacophore Modularity

The 100-fold tissue-selectivity window (ileum vs. atria dose-ratio) achieved by 4-DAMP mustard at 10 nM [1] demonstrates that the chloroethyl-piperidine warhead can support high subtype selectivity when paired with an appropriate recognition element. 2-(2-Chloroethyl)piperidinium chloride offers the additional advantage that the pharmacophore head can be attached to the free NH without occupying the piperidine nitrogen, potentially yielding antagonists with altered receptor-interaction geometries compared to the N-substituted 4-DAMP scaffold. The Bodenstein et al. (2005) finding that the chloroethyl-piperidine warhead avoids noncompetitive antagonism [2] is particularly valuable for tool compounds intended to probe orthosteric binding sites without allosteric confounding.

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